![molecular formula C10H15ClN2O B3115784 2-(Piperazin-1-yl)phenol hydrochloride CAS No. 211304-63-1](/img/structure/B3115784.png)
2-(Piperazin-1-yl)phenol hydrochloride
Overview
Description
“2-(Piperazin-1-yl)phenol hydrochloride” is a chemical compound with the molecular formula C10H15ClN2O . It is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-(Piperazin-1-yl)phenol hydrochloride”, has been a subject of research in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The InChI code for “2-(Piperazin-1-yl)phenol hydrochloride” is 1S/C10H14N2O.ClH/c13-10-4-2-1-3-9 (10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “2-(Piperazin-1-yl)phenol hydrochloride” are not detailed in the search results, piperazine derivatives are known to be involved in a wide range of reactions. These include cyclization reactions with 1,2-diamine derivatives and sulfonium salts, and reactions with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Physical And Chemical Properties Analysis
“2-(Piperazin-1-yl)phenol hydrochloride” is a solid at room temperature . It has a molecular weight of 214.69 . The compound is described as having a brown-pink to brown color .Scientific Research Applications
Medicinal Chemistry and Drug Development
The piperazine moiety in 2-(Piperazin-1-yl)phenol hydrochloride plays a crucial role in drug design. Several pharmaceuticals incorporate piperazine derivatives due to their diverse biological activities. Notable drugs containing piperazine include trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers continue to explore novel piperazine-based compounds for therapeutic purposes.
Antifungal Agents
While 2-(Piperazin-1-yl)phenol hydrochloride itself may not exhibit antifungal activity, related piperazine derivatives have been investigated. For instance, some compounds derived from piperazine display fungicidal activity against specific strains of Candida . Further research could explore modifications to enhance antifungal properties.
Heterocyclic Chemistry
The synthesis of piperazines involves diverse methods. Recent approaches include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines using N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic methods . These techniques contribute to the development of novel piperazine-based compounds.
Organic Synthesis
The synthesis of 2-substituted chiral piperazines involves reactions between protected 1,2-diamines and sulfonium salts under basic conditions. Aza-Michael additions play a key role in generating these compounds . Researchers can further optimize these synthetic routes.
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin burns and eye damage, and is harmful if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when handling this product, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
Piperazine derivatives, a class of compounds to which this molecule belongs, are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Pharmacokinetics
It is known that the compound has a molecular weight of 21469 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Some piperazine derivatives have shown comparable antibacterial activity by displaying similar mic values as the reference standard used .
Action Environment
It is recommended that the compound be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may affect its stability.
properties
IUPAC Name |
2-piperazin-1-ylphenol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMMJMAMYMNLTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-yl)phenol hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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